(2,5-Dioxopyrrolidin-1-yl) 6-methylsulfonylsulfanylhexanoate
Overview
Description
“(2,5-Dioxopyrrolidin-1-yl) 6-methylsulfonylsulfanylhexanoate” is a chemical compound1. It is not intended for human or veterinary use and is typically used for research purposes2. The molecular formula of this compound is C11H17NO6S2 and it has a molecular weight of 323.4 g/mol2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “(2,5-Dioxopyrrolidin-1-yl) 6-methylsulfonylsulfanylhexanoate”. However, there are studies on the synthesis of similar compounds. For instance, a study on the synthesis of a group of (2,5-Dioxopyrrolidin-1-yl) (phenyl)Acetamides with Hybrid Structure was found3. They applied an optimized coupling reaction yielding several hybrid compounds3.Molecular Structure Analysis
The molecular structure of “(2,5-Dioxopyrrolidin-1-yl) 6-methylsulfonylsulfanylhexanoate” is represented by the formula C11H17NO6S22. Unfortunately, I couldn’t find more detailed information about the molecular structure of this specific compound.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “(2,5-Dioxopyrrolidin-1-yl) 6-methylsulfonylsulfanylhexanoate”. However, similar compounds have been studied for their reactions. For example, a compound with a similar structure, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, was found to increase monoclonal antibody production4.Physical And Chemical Properties Analysis
The physical and chemical properties of “(2,5-Dioxopyrrolidin-1-yl) 6-methylsulfonylsulfanylhexanoate” are not fully detailed in the sources I found. However, the molecular formula is C11H17NO6S2 and the molecular weight is 323.4 g/mol2.Scientific Research Applications
1. Synthesis of Heterobifunctional Coupling Agents
(2,5-Dioxopyrrolidin-1-yl) 6-methylsulfonylsulfanylhexanoate is utilized in the synthesis of heterobifunctional coupling agents. An efficient synthesis of a particular agent was developed for chemoselective conjugation of proteins and enzymes, proving essential in various biochemical applications (Reddy et al., 2005).
2. Fluorescent Labeling of Biopolymers
The compound is used to synthesize fluorescent derivatives for labeling biopolymers like RNA. These derivatives exhibit sensitivity to solution pH and a significant decrease in steady-state fluorescence upon hybridization, making them suitable as nucleic acid probes in homogeneous assay formats (Crovetto et al., 2008).
3. Influence in Self-Assembled Noncovalent Heterodimetallic Podates
The electron-withdrawing sulfonamide group in related structures significantly affects the electronic effects in self-assembled noncovalent heterodimetallic d-f podates. This impact is crucial in studying the electronic structure and ligand field strength in coordination chemistry (Edder et al., 2000).
4. Synthesis of Fluorescent Nanoscale Salts/Metal–Organic Frameworks (MOFs)
The reaction of this compound with specific acids and pyridine analogues leads to the formation of salts/MOFs. These structures, due to their unique supramolecular architecture and fluorescent properties, find applications in live-cell imaging and other bioimaging techniques (Singh et al., 2018).
5. Synthesis of Antibactericidal and/or Antinociceptive Compounds
The compound serves as a precursor in synthesizing a new series of imidosulfonylhydrazones, which show potential as antibactericidal and/or antinociceptive lead compounds. This showcases its role in the development of new therapeutic agents (Silva et al., 2006).
Safety And Hazards
Specific safety and hazard information for “(2,5-Dioxopyrrolidin-1-yl) 6-methylsulfonylsulfanylhexanoate” is not available in the sources I found. However, it is important to note that this compound is not intended for human or veterinary use and is typically used for research purposes2.
Future Directions
While specific future directions for “(2,5-Dioxopyrrolidin-1-yl) 6-methylsulfonylsulfanylhexanoate” are not available, research on similar compounds suggests potential areas of interest. For example, further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies4.
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-methylsulfonylsulfanylhexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO6S2/c1-20(16,17)19-8-4-2-3-5-11(15)18-12-9(13)6-7-10(12)14/h2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIKTTIJCNVVSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCCCCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394317 | |
Record name | (2,5-dioxopyrrolidin-1-yl) 6-methylsulfonylsulfanylhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dioxopyrrolidin-1-yl) 6-methylsulfonylsulfanylhexanoate | |
CAS RN |
76078-81-4 | |
Record name | (2,5-dioxopyrrolidin-1-yl) 6-methylsulfonylsulfanylhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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